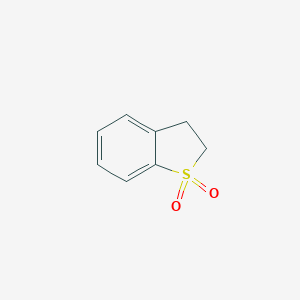

2,3-Dihydro-1-benzothiophene 1,1-dioxide

説明

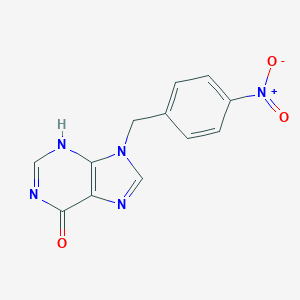

2,3-Dihydro-1-benzothiophene 1,1-dioxide is a chemical compound that serves as a core structure in the synthesis of various heterocyclic compounds. Its significance lies in its unique chemical and physical properties, which make it a valuable intermediate in organic synthesis.

Synthesis Analysis

A novel synthesis method for preparing five-membered heterocycles containing the sulfonyl group, including 2,3-dihydro-1-benzothiophene 1,1-dioxides, has been described. This method involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with gem-dihalo compounds, esters, or acyl halides to obtain the desired products in good yields (Cabiddu et al., 1993).

科学的研究の応用

Chemical Synthesis and Properties

Benzothiazoles, including compounds similar to 2,3-Dihydro-1-benzothiophene 1,1-dioxide, have been extensively studied for their unique chemical properties and synthesis methods. One review highlights the chemistry and properties of benzimidazolyl-pyridines and benzthiazolyl-pyridines, noting their complex compounds and various important properties such as spectroscopic properties and biological activity (Boča, Jameson, & Linert, 2011). Similarly, research on the chemical fixation of CO2 with aniline derivatives shows the synthesis of benzene-fused azole compounds, including benzothiazoles, from CO2, suggesting innovative routes to value-added chemicals (Vessally et al., 2017).

Biological Activity and Pharmacological Potential

Benzothiazepine derivatives, closely related to benzothiazoles, exhibit a range of biological activities, making them significant in drug research. These compounds have been found to possess various bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects (Dighe et al., 2015). Furthermore, a study on 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, which shares a similar sulfur-containing heterocyclic structure with 2,3-Dihydro-1-benzothiophene 1,1-dioxide, highlights its synthetic potential and pharmacological applications, suggesting its derivatives could possess anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021).

Environmental Applications

The degradation and biodegradation of thiophene derivatives in petroleum highlight the environmental relevance of similar sulfur-containing compounds. A review of the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum suggests the importance of understanding the environmental impact and biodegradation pathways of these compounds (Kropp & Fedorak, 1998).

将来の方向性

The future directions of research on 2,3-Dihydro-1-benzothiophene 1,1-dioxide could involve further exploration of its inhibitory effects on STAT3, as well as its potential applications in cancer treatment . Additionally, more studies could be conducted to fully understand its chemical reactions and synthesis process .

特性

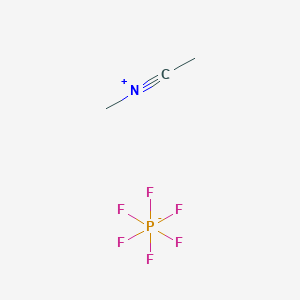

IUPAC Name |

2,3-dihydro-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPTVQFJWGCELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

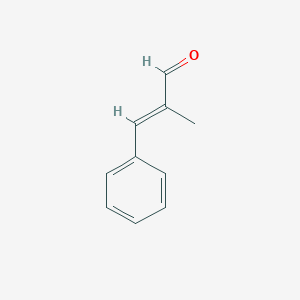

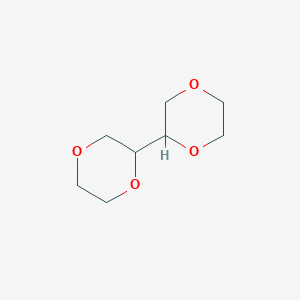

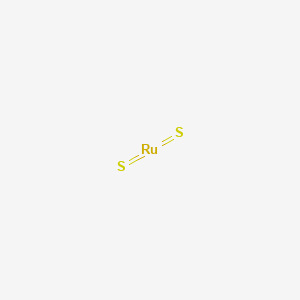

C1CS(=O)(=O)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

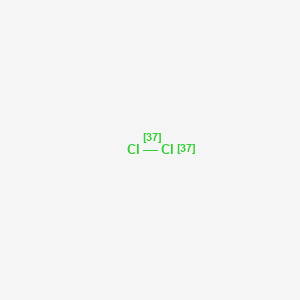

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300974 | |

| Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | |

CAS RN |

14315-13-0 | |

| Record name | 2,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHT3F3DWS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。